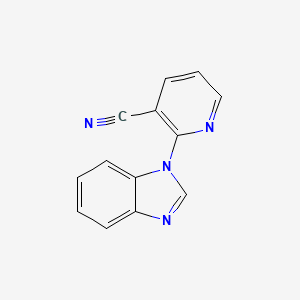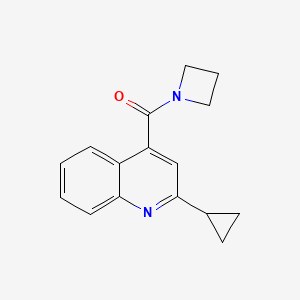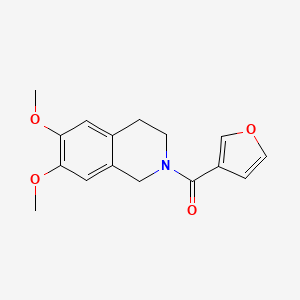
N-(2,4-difluorophenyl)azepane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-difluorophenyl)azepane-1-carboxamide, also known as DFPCA, is a compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. DFPCA belongs to the class of compounds called azepanones, which are known to have various biological activities. DFPCA has been studied extensively for its potential use in treating various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Wirkmechanismus
N-(2,4-difluorophenyl)azepane-1-carboxamide exerts its biological activity through the inhibition of certain enzymes and proteins in the body. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. HDAC inhibitors have been shown to have anticancer properties and can induce cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis (cell death) in cancer cells and can inhibit the growth of tumors. This compound has also been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,4-difluorophenyl)azepane-1-carboxamide has several advantages for use in laboratory experiments. It has a high potency and can be used in small concentrations, which reduces the risk of toxicity. However, the synthesis of this compound is complex and requires skilled chemists to carry out the process. This compound is also relatively expensive, which may limit its use in some laboratory experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(2,4-difluorophenyl)azepane-1-carboxamide. One potential area of research is the development of this compound derivatives with improved biological activity. Another area of research is the identification of new targets for this compound, which could expand its potential therapeutic applications. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans.
Synthesemethoden
N-(2,4-difluorophenyl)azepane-1-carboxamide can be synthesized through a multistep process that involves the reaction of 2,4-difluoroaniline with a carboxylic acid derivative followed by a cyclization reaction. The synthesis of this compound is complex and requires skilled chemists to carry out the process.
Wissenschaftliche Forschungsanwendungen
N-(2,4-difluorophenyl)azepane-1-carboxamide has been studied extensively for its potential use in treating various diseases. Recent studies have shown that this compound has anticancer properties and can inhibit the growth of cancer cells. This compound has also been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(2,4-difluorophenyl)azepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F2N2O/c14-10-5-6-12(11(15)9-10)16-13(18)17-7-3-1-2-4-8-17/h5-6,9H,1-4,7-8H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLYCVQORVZMRKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49827351 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[[5-(3-Methoxyphenyl)tetrazol-2-yl]methyl]-4-phenylpiperazine](/img/structure/B7461334.png)

![Ethyl 4-fluoro-3-[(4-hydroxypiperidin-1-yl)methyl]-1-benzothiophene-2-carboxylate](/img/structure/B7461341.png)


![7-Ethyl-4-[(3-hydroxypiperidin-1-yl)methyl]chromen-2-one](/img/structure/B7461385.png)

![2,3-Dihydroindol-1-yl-[5-(methylsulfanylmethyl)furan-2-yl]methanone](/img/structure/B7461395.png)
![4-bromo-N-[3-(2-methylpropoxy)propyl]benzenesulfonamide](/img/structure/B7461403.png)

![N-cyclopropyl-2-[[5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]-methylamino]acetamide](/img/structure/B7461408.png)

![2-(2-Methyl-4-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-b]pyridin-3-yl)acetic acid](/img/structure/B7461428.png)